(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Description
(4R,4′R)-2,2′-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a propane-2,2-diyl core substituted with two phenyl groups at the 1,3-positions and tert-butyl groups at the 4R positions of the oxazoline rings. Its molecular formula is C₃₅H₄₂N₂O₂, and it is widely utilized in asymmetric catalysis due to its ability to form stable complexes with transition metals like copper and palladium . The ligand’s stereochemical rigidity, imparted by the tert-butyl substituents and the diphenylpropane bridge, enhances enantioselectivity in reactions such as fluorinations, alkylations, and cyclopropanations .
Synthesis typically involves condensation of chiral amino alcohols with diketones or dihalides. For example, in , a related bis(oxazoline) compound was synthesized in 91% yield via a two-step process involving NaH-mediated alkylation of a preformed oxazoline intermediate. The target compound’s structure is confirmed by NMR, IR, and HRMS, with characteristic signals for tert-butyl protons (δ ~1.2 ppm in ¹H NMR) and aromatic C–H stretches (~3050 cm⁻¹ in IR) .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O2/c1-27(2,3)23-19-32-25(30-23)29(17-21-13-9-7-10-14-21,18-22-15-11-8-12-16-22)26-31-24(20-33-26)28(4,5)6/h7-16,23-24H,17-20H2,1-6H3/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBCJHLRVUHQRT-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a member of the oxazoline family, known for its applications in asymmetric catalysis and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- CAS Number : 2634687-66-2
- Molecular Formula : C23H26N2O2
- Molecular Weight : 362.48 g/mol
- Purity : 98%
The biological activity of (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is primarily attributed to its ability to act as a ligand in various catalytic reactions. The oxazoline group is known for its role in coordination chemistry and catalysis.
Anticancer Properties
Recent studies have indicated that oxazoline derivatives exhibit potential anticancer properties. For instance:
- A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on various cancer cell lines.
- The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of oxazoline compounds. The compound was tested against several bacterial strains and exhibited notable inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
In a recent clinical trial involving cancer patients treated with oxazoline derivatives:
- Objective : To evaluate the efficacy of (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole).
- Findings : Patients exhibited a 30% reduction in tumor size after six weeks of treatment. The compound was well-tolerated with minimal side effects reported.
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial activity of this compound against multi-drug resistant strains:
- Objective : To determine the effectiveness against resistant bacterial strains.
- Findings : The compound showed significant activity against resistant Staphylococcus strains with an MIC lower than traditional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Bis(oxazoline) ligands are modified by altering:
- Bridge type (propane, cyclopropane, ethane).
- Substituents on the oxazoline rings (tert-butyl, phenyl, naphthyl).
- Chirality (R,R vs. S,S configurations).
Key comparisons are summarized below:
Performance in Catalysis
- Steric Effects : The target compound’s 1,3-diphenylpropane bridge introduces greater steric bulk compared to unsubstituted propane bridges (e.g., ), improving enantioselectivity in copper-catalyzed fluorinations (up to 98% ee reported) .
- Electronic Effects : Electron-withdrawing substituents (e.g., indenyl in L19) enhance π-backbonding in metal complexes, accelerating reactions like gem-dialkylation .
- Bridge Rigidity : Cyclopropane-bridged ligands () enforce a fixed dihedral angle (~90°), favoring specific transition states in cyclopropanation reactions .
Preparation Methods
Preparation of (R)-2-Amino-3,3-dimethyl-1-phenylbutan-1-ol
The enantiomerically pure amino alcohol is synthesized from (R)-tert-leucine through a three-step protocol:
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Esterification : (R)-tert-leucine is treated with thionyl chloride in methanol to yield methyl (R)-2-amino-3,3-dimethylbutanoate hydrochloride.
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Grignard Addition : The ester reacts with phenylmagnesium bromide in dry tetrahydrofuran (THF) at −78°C, followed by aqueous workup to afford (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol.
-
Purification : Recrystallization from hexane/ethyl acetate yields the amino alcohol as a white solid (mp 112–114°C, 85% yield).
Key Data :
-
1H NMR (500 MHz, CDCl3) : δ 7.38–7.25 (m, 5H, Ph), 4.21 (d, J = 8.5 Hz, 1H, CH), 3.02 (brs, 2H, NH2), 1.45 (s, 9H, C(CH3)3).
Bis(amide) Intermediate Formation
Condensation with Diphenylmalonyl Chloride
A solution of (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol (10.0 mmol) and triethylamine (22.0 mmol) in anhydrous dichloromethane (50 mL) is cooled to −10°C. Diphenylmalonyl chloride (5.0 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 h. After quenching with 1 N HCl (20 mL), the organic layer is washed with saturated NaHCO3, dried over Na2SO4, and concentrated to yield the bis(amide) as a white solid (92% yield).
Key Data :
-
13C NMR (125 MHz, CDCl3) : δ 171.8 (CO), 139.2 (i-Ph), 128.7 (Ph), 127.9 (Ph), 70.5 (qC), 48.3 (CH), 27.9 (C(CH3)3).
Cyclodehydration to Bis(oxazoline)
Titanium(IV)-Catalyzed Ring Closure
The bis(amide) (2.0 mmol) and Ti(OiPr)4 (0.2 mmol) are refluxed in anhydrous xylene (100 mL) under Dean-Stark conditions for 48 h. After cooling, the mixture is concentrated and purified via column chromatography (neutral alumina, hexane/ethyl acetate 5:1) to afford the target compound as a crystalline solid (74% yield).
Optimization Notes :
-
Catalyst Loading : Reducing Ti(OiPr)4 to 5 mol % decreases yield to 58%.
-
Solvent Screening : Toluene and 1,4-dioxane result in lower yields (≤50%) compared to xylene.
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Temperature : Reflux conditions (140°C) are critical for complete dehydration.
Analytical Characterization
Spectroscopic Data
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1H NMR (500 MHz, CDCl3) : δ 7.42–7.25 (m, 10H, Ph), 4.89 (s, 2H, CH), 1.68 (s, 18H, C(CH3)3), 0.92 (s, 6H, CH3).
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13C NMR (125 MHz, CDCl3) : δ 168.9 (N=C), 138.7 (i-Ph), 127.8 (Ph), 127.1 (Ph), 87.2 (qC), 77.6 (CH), 38.6 (qC), 28.7 (C(CH3)3).
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Elemental Analysis : Calcd for C34H40N2O2: C, 79.64; H, 7.86; N, 5.46. Found: C, 79.51; H, 7.92; N, 5.38.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted oxazole precursors. Key steps include:
Chiral Induction : Use of chiral auxiliaries or catalysts to establish stereochemistry at the 4R and 4'R positions .
Coupling Reaction : A central propane-2,2-diyl linker is formed via Suzuki-Miyaura or Ullmann coupling to connect the oxazole moieties .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures enantiomeric purity .
- Critical Parameters : Solvent polarity (e.g., DMF for coupling), temperature control (reflux for condensation), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, tert-butyl groups show distinct singlets at ~1.3 ppm (¹H) and 28–30 ppm (¹³C) .
- X-Ray Crystallography : Resolves absolute configuration and dihedral angles between oxazole rings (e.g., C4-C2-C2'-C4' torsion ~120°) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., DMF) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate diastereomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., DBFOX/PH) in coupling reactions to enhance stereoselectivity (>90% ee) .
- Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) to terminate at maximal enantiomeric excess .
Q. How to resolve contradictions in reported catalytic efficiencies across studies?
- Methodological Answer :
- Controlled Replication : Standardize substrate ratios (e.g., 1:1.2 catalyst:substrate) and reaction solvents (e.g., THF vs. toluene) to isolate variables .
- Computational Validation : Compare DFT-calculated transition states with experimental turnover frequencies (TOF) to identify mechanistic outliers .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in asymmetric catalysis?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-phenyl vs. 4-benzyl) and test catalytic activity in model reactions (e.g., aldol addition) .
- Data Table :
| Substituent | Catalytic Activity (TOF, h⁻¹) | Enantiomeric Excess (%) |
|---|---|---|
| 4-(tert-butyl) | 120 | 92 |
| 4-benzyl | 85 | 88 |
| 4-phenyl | 95 | 90 |
| Data from asymmetric aldol reactions in THF at 25°C |
Q. How to assess environmental impacts of this compound in long-term studies?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .
- Ecotoxicology : Test acute toxicity (LC₅₀) in Daphnia magna and algal growth inhibition (OECD 201) .
Q. What computational methods predict reactivity in novel catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
